molecular formula C14H20N2O2 B8139070 (3aR,5R,7aR)-5-((pyridin-2-ylmethoxy)methyl)octahydropyrano[3,2-b]pyrrole

(3aR,5R,7aR)-5-((pyridin-2-ylmethoxy)methyl)octahydropyrano[3,2-b]pyrrole

Cat. No.: B8139070
M. Wt: 248.32 g/mol
InChI Key: KADOWRCBBOSVRK-MGPQQGTHSA-N
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Description

(3aR,5R,7aR)-5-((pyridin-2-ylmethoxy)methyl)octahydropyrano[3,2-b]pyrrole is a complex organic compound that features a unique structure combining a pyrrole ring fused with a pyran ring, and a pyridinylmethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,5R,7aR)-5-((pyridin-2-ylmethoxy)methyl)octahydropyrano[3,2-b]pyrrole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrrole Ring: This can be achieved through the cyclization of an appropriate precursor, such as an amino alcohol, with a suitable aldehyde or ketone.

    Formation of the Pyran Ring: The pyran ring can be constructed via an intramolecular cyclization reaction, often facilitated by a Lewis acid catalyst.

    Introduction of the Pyridinylmethoxy Group: This step involves the nucleophilic substitution of a pyridinylmethanol derivative onto the intermediate compound, typically under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(3aR,5R,7aR)-5-((pyridin-2-ylmethoxy)methyl)octahydropyrano[3,2-b]pyrrole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride or other strong bases for deprotonation, followed by the addition of the desired nucleophile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(3aR,5R,7aR)-5-((pyridin-2-ylmethoxy)methyl)octahydropyrano[3,2-b]pyrrole has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, serving as a building block for various chemical transformations.

    Biological Studies: The compound may be used in studies to understand its interactions with biological targets, such as enzymes or receptors.

    Industrial Applications:

Mechanism of Action

The mechanism by which (3aR,5R,7aR)-5-((pyridin-2-ylmethoxy)methyl)octahydropyrano[3,2-b]pyrrole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • (3aR,5R,7aR)-5-((pyridin-2-ylmethoxy)methyl)octahydropyrano[3,2-b]indole
  • (3aR,5R,7aR)-5-((pyridin-2-ylmethoxy)methyl)octahydropyrano[3,2-b]quinoline

Uniqueness

(3aR,5R,7aR)-5-((pyridin-2-ylmethoxy)methyl)octahydropyrano[3,2-b]pyrrole is unique due to its specific combination of a pyrrole and pyran ring fused together, along with the pyridinylmethoxy substituent. This structural arrangement imparts distinct chemical properties and reactivity compared to other similar compounds, making it a valuable molecule for various research applications.

Properties

IUPAC Name

(3aR,5R,7aR)-5-(pyridin-2-ylmethoxymethyl)-1,2,3,3a,5,6,7,7a-octahydropyrano[3,2-b]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-2-7-15-11(3-1)9-17-10-12-4-5-13-14(18-12)6-8-16-13/h1-3,7,12-14,16H,4-6,8-10H2/t12-,13-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KADOWRCBBOSVRK-MGPQQGTHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CCN2)OC1COCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@@H](CCN2)O[C@H]1COCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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